N-(4-amino-3-chlorophenyl)-2-methoxyacetamide

Description

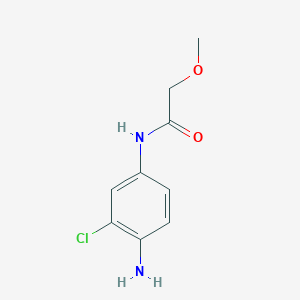

N-(4-Amino-3-chlorophenyl)-2-methoxyacetamide is an acetamide derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 4-position and a chlorine atom at the 3-position. The acetamide moiety is further modified with a methoxy group (-OCH₃) at the α-carbon.

Key structural attributes:

- Aromatic ring: Substituted with electron-donating (-NH₂) and electron-withdrawing (-Cl) groups, creating a polarized electronic environment.

- Amide linkage: Exhibits resonance stabilization, typical of acetamides, with bond lengths comparable to those reported in similar compounds (e.g., C=O: ~1.23 Å; C-N: ~1.34 Å) .

- Methoxy group: Enhances lipophilicity and may participate in hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJMUTANBZVNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-chlorophenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-3-chlorophenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-amino-3-chlorophenol+methoxyacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-3-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The amino group and methoxyacetamide moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

Physicochemical and Structural Properties

- Hydrogen Bonding : Similar to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide , the target compound likely forms N–H···O hydrogen bonds, influencing crystal packing and stability.

- Resonance Effects : The amide group’s resonance (C=O and C-N bond lengths) is consistent across analogs (e.g., 1.2326 Å for C=O in ), suggesting comparable stability .

Biological Activity

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a chlorine atom, and a methoxyacetamide functional group. Its molecular formula is , with a molecular weight of approximately 228.67 g/mol. The presence of these functional groups contributes to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Derivatives of this compound have shown efficacy against pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, particularly melanoma cells. For instance, a derivative was noted to exhibit selective cytotoxicity, significantly reducing cell viability while sparing normal cells . The mechanism involves cell cycle arrest and modulation of apoptotic pathways, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Protein Binding : The amino and methoxyacetamide groups enhance binding affinity to target proteins, influencing their activity.

- Cell Cycle Modulation : The compound has been shown to affect the cell cycle phases in cancer cells, particularly causing arrest at the S phase, which is crucial for DNA synthesis .

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression or microbial growth, although specific targets require further elucidation.

Table 1: Summary of Biological Activities

Notable Research Studies

- Cytotoxic Effects on Melanoma Cells : A study demonstrated that a derivative of this compound exhibited a 4.9-fold selective cytotoxic effect on human melanoma cells compared to normal cells. This was achieved through MTT assays and flow cytometry analysis, highlighting its potential as an alternative treatment for melanoma .

- Antiviral Potential : Research has indicated that similar compounds have shown broad-spectrum antiviral effects against various viruses such as HIV and HCV by enhancing intracellular levels of antiviral proteins like APOBEC3G . This suggests that this compound may also possess antiviral properties worth exploring.

Q & A

Q. What are the common synthetic routes for N-(4-amino-3-chlorophenyl)-2-methoxyacetamide, and what reaction conditions are critical for optimizing yield and purity?

A typical synthesis involves sequential substitution, reduction, and condensation steps. For example:

- Substitution reaction : React 3-chloro-4-fluoronitrobenzene with methoxy-containing nucleophiles (e.g., 2-pyridinemethanol) under alkaline conditions (K₂CO₃/NaH) to introduce the methoxy group .

- Reduction : Use iron powder in acidic media (HCl/H₂O) to reduce nitro groups to amines, ensuring temperature control (50–70°C) to minimize side reactions .

- Condensation : Employ condensing agents like DCC or EDCI to couple the intermediate aniline with methoxyacetic acid, optimizing molar ratios (1:1.2) and solvent polarity (DMF or THF) .

Critical parameters include pH during reduction, catalyst selection, and solvent drying to prevent hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and methoxy group integration (δ 3.3–3.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å, C–N at 1.34 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .

- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assay systems?

- Assay validation : Include positive controls (e.g., known kinase inhibitors) to confirm assay functionality .

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorometric assays) and cell-based viability tests (e.g., MTT) to rule out false positives .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess reproducibility across replicates .

Q. What computational modeling approaches are suitable for predicting the structure-activity relationships (SAR) of this compound derivatives?

- DFT calculations : Optimize geometries (B3LYP/6-311G**) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinase domains), prioritizing derivatives with ΔG < −8 kcal/mol .

- QSAR models : Train regression models on logP, polar surface area, and steric parameters to correlate physicochemical properties with activity .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

- Solvent selection : Use slow evaporation in dichloromethane/toluene mixtures to promote crystal nucleation .

- Temperature gradients : Cool hot saturated solutions at 0.5°C/hour to grow single crystals .

- Additives : Introduce trace ethyl acetate to stabilize hydrogen-bonded chains along the crystallographic axis .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Polarity effects : In DMSO/H₂O mixtures (>50% H₂O), aggregation occurs due to reduced solubility; monitor via dynamic light scattering (DLS) .

- pH stability : Below pH 5, protonation of the amine group increases solubility but accelerates hydrolysis. Use buffered solutions (pH 6–8) for long-term stability studies .

- Degradation analysis : Employ HPLC-MS to identify hydrolysis byproducts (e.g., methoxyacetic acid) under accelerated conditions (40°C/75% RH) .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C, 12 h | 78 | 95% | |

| Reduction | Fe/HCl, 65°C, 4 h | 85 | 98% | |

| Condensation | EDCI, THF, RT, 24 h | 70 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.